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molecular formula C11H11NO B8386914 5-Isopropenylindolin-2-one

5-Isopropenylindolin-2-one

Cat. No. B8386914
M. Wt: 173.21 g/mol
InChI Key: SZCMFLUIZIYEFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08765748B2

Procedure details

A mixture of 5-bromoindolin-2-one (106 mg, 0.500 mmol), isopropenylboronic acid pinacol ester (0.14 mL, 0.750 mmol), K3PO4 (212 mg, 1.00 mmol), water (1 mL) and n-BuOH (4 mL) was briefly sonicated in a microwave vial and then purged with argon for 15 min. Tris(dibenzyldeneacetone)dipalladium (9.2 mg, 0.010 mmol) and dicyclohexyl(2′,4′,6′-triisopropylbiphenyl-2-yl)phosphine (19 mg, 0.040 mmol) were added, the vial sealed and heated in microwave reactor at 110° C. for 1 hour. The solvent was removed and the residue purified by column chromatography (silica gel, 2:1, hexanes/EtOAc) to give 40 mg, 46% of 5-isopropenylindolin-2-one as a beige solid; 5-isopropenylindolin-2-one (15 mg, 0.0866 mmol) was then dissolved into MeOH and the solution purged with N2 (g). 2 mg of 10% Pd/C (Degussa type) was then added and the mixture purged briefly with H2 (g). The mixture was stirred under 1 atm of H2 (g) for 3 hours and then filtered through a pad of celite. The solvent was removed to give 15 mg, 99% of the product as an off-white solid. MS ESI 176.0 [M+H]+, calcd for [C11H13NO+H]+ 176.11.
Quantity
106 mg
Type
reactant
Reaction Step One
Quantity
0.14 mL
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
212 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
Tris(dibenzyldeneacetone)dipalladium
Quantity
9.2 mg
Type
reactant
Reaction Step Two
Quantity
19 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[CH2:5]2.[C:12](B1OC(C)(C)C(C)(C)O1)([CH3:14])=[CH2:13].[O-]P([O-])([O-])=O.[K+].[K+].[K+].C1(P(C2CCCCC2)C2C=CC=CC=2C2C(C(C)C)=CC(C(C)C)=CC=2C(C)C)CCCCC1>CCCCO.O>[C:12]([C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[CH2:5]2)([CH3:14])=[CH2:13] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
106 mg
Type
reactant
Smiles
BrC=1C=C2CC(NC2=CC1)=O
Name
Quantity
0.14 mL
Type
reactant
Smiles
C(=C)(C)B1OC(C)(C)C(C)(C)O1
Name
K3PO4
Quantity
212 mg
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
4 mL
Type
solvent
Smiles
CCCCO
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Two
Name
Tris(dibenzyldeneacetone)dipalladium
Quantity
9.2 mg
Type
reactant
Smiles
Name
Quantity
19 mg
Type
reactant
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)C1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was briefly sonicated in a microwave vial
CUSTOM
Type
CUSTOM
Details
purged with argon for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the vial sealed
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography (silica gel, 2:1, hexanes/EtOAc)

Outcomes

Product
Name
Type
product
Smiles
C(=C)(C)C=1C=C2CC(NC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 40 mg
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 46.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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